3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime

TRPA1 Pain Ion Channel

3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime (CAS 55224-93-6) is a fluorinated α,β-unsaturated oxime (C₁₁H₁₂FNO, MW 193.22). It belongs to a class of 4-aryl-3-methyl-3-buten-2-one oximes that have been investigated as modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
CAS No. 55224-93-6
Cat. No. B1512213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime
CAS55224-93-6
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)F)C(=NO)C
InChIInChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9-
InChIKeyVYHCVEUJVXJGAO-UFVXJIOISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime (CAS 55224-93-6): Procurement-Relevant Physicochemical and Bioactivity Baseline


3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime (CAS 55224-93-6) is a fluorinated α,β-unsaturated oxime (C₁₁H₁₂FNO, MW 193.22) . It belongs to a class of 4-aryl-3-methyl-3-buten-2-one oximes that have been investigated as modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This compound is structurally characterized by a 4-fluorophenyl substituent at the C4 position and an oxime functionality at the C2 ketone, existing in (E,E)-configuration . Commercially, it is available as a research chemical with typical purity specifications of ≥95% . Its primary differentiation lies in its unique functional activity at the TRPA1 receptor, which contrasts sharply with the antagonism exhibited by its closest structural analogs.

Why the 4-Fluoro Substituent in 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime Cannot Be Trivially Substituted


In the 4-aryl-3-methyl-3-buten-2-one oxime series, a simple halogen or aryl substitution profoundly alters both the mode and potency of TRPA1 channel modulation. The 4-fluorophenyl analog (CAS 55224-93-6) acts as a weak TRPA1 agonist (EC₅₀ ~104 μM), whereas the 4-chlorophenyl derivative (AP-18, CAS 55224-94-7) is a well-characterized antagonist (IC₅₀ 2.2–4.5 μM) [1][2]. This functional inversion from agonism to antagonism, driven by a single halogen atom change, demonstrates that these compounds are not interchangeable in pharmacological studies. Furthermore, CYP3A4 inhibition data reveals that while both compounds inhibit this enzyme, their potency and selectivity profiles against other CYP isoforms can diverge [1]. Therefore, procurement decisions for target-specific assays must be guided by quantitative, comparator-based evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime Against Closest Analogs


TRPA1 Functional Activity: Agonist vs. Antagonist Mode Switch

The 4-fluorophenyl analog (CAS 55224-93-6) acts as a TRPA1 agonist (EC₅₀ = 1.04 × 10⁵ nM, i.e., ~104 μM) in CHO cells expressing human TRPA1, with activation measured by whole-cell patch clamp under UV irradiation (330–380 nm) [1]. In direct contrast, the 4-chlorophenyl congener AP-18 (CAS 55224-94-7) is a TRPA1 antagonist, inhibiting acrolein-induced calcium influx with an IC₅₀ of 2.20 × 10³ nM (2.2 μM) in human IMR90 cells [2]. This represents a complete functional mode switch—from weak agonist to moderate antagonist—driven solely by the halogen substituent.

TRPA1 Pain Ion Channel Agonist

CYP3A4 Inhibition: Comparable Potency Between Fluoro and Chloro Analogs

The target compound inhibits CYP3A4 with an IC₅₀ of 5.33 × 10³ nM (5.33 μM) in human liver microsomes using midazolam as substrate [1]. The 4-chlorophenyl analog (CAS 55224-94-7) shows a nearly identical CYP3A4 IC₅₀ of 5.40 × 10³ nM (5.40 μM) under similar assay conditions [2]. The difference in potency is less than 2%, indicating that halogen substitution (F vs. Cl) does not significantly affect CYP3A4 inhibitory potential.

CYP3A4 Drug Metabolism Inhibition

Structural Isomer Differentiation: E,E-Configuration and Oxime Geometry

The compound is specified as (NE)-N-[(E)-4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine, denoting a defined E,E-configuration . This contrasts with the Z-oxime isomer of 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime (AP-18), which is reported as the (2E,3Z) isomer [1]. Oxime geometry can influence hydrogen-bonding capabilities and metabolic stability, although direct quantitative comparisons of E- vs. Z-isomer stability are not available for this specific pair.

Stereochemistry Oxime Configuration

Optimal Use Cases for 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime Based on Differential Evidence


Photo-Pharmacological TRPA1 Activation Studies

The compound's unique property as a UV-dependent TRPA1 agonist (EC₅₀ ~104 μM under 330–380 nm irradiation) [1] makes it the preferred tool for opto-pharmacological investigations of TRPA1 channel gating. Unlike the chloro analog AP-18, which blocks the channel, this compound can be used to precisely trigger TRPA1-mediated calcium influx in a spatiotemporally controlled manner. Researchers studying pain signaling or neurogenic inflammation pathways should prioritize this compound over antagonists when channel activation is required.

Structure-Activity Relationship (SAR) Probe for Halogen Effects on TRPA1

The stark functional contrast between the 4-fluorophenyl analog (agonist, EC₅₀ 104 μM) and the 4-chlorophenyl analog (antagonist, IC₅₀ 2.2 μM) [1][2] establishes this compound as an essential SAR probe. Medicinal chemists investigating the electronic and steric effects of halogen substitution on ion channel modulation should include this compound in any focused library to map the pharmacophore requirements for TRPA1 agonism versus antagonism.

CYP3A4 Inhibition Screening Panels

With a CYP3A4 IC₅₀ of 5.33 μM [3], this compound serves as a moderate inhibitor reference standard in drug metabolism assays. Its nearly identical CYP3A4 potency to the 4-chloro analog (IC₅₀ 5.40 μM) [4] allows cross-validation of assay systems, but its distinct TRPA1 profile prevents confounding effects in cell-based models where TRPA1 activity could influence endpoints.

Analytical Reference for Oxime Geometric Isomer Purity

The defined (E,E)-configuration makes this compound suitable as a reference standard for analytical method development aimed at separating and quantifying oxime geometric isomers. Laboratories requiring a well-characterized, single-isomer oxime for HPLC or NMR method validation can rely on this compound's established stereochemistry.

Quote Request

Request a Quote for 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.